5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride
Description
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride is a synthetic imidazolidine derivative with a molecular formula of C₉H₁₄Cl₂N₄O₂ and a molecular weight of 289.15 g/mol (purity: 95%) . Its structure features a bicyclic imidazolidine-2,4-dione core substituted with a 1-methylimidazole group and an aminomethyl moiety. The compound has been utilized as a key intermediate in pharmaceutical research, notably in the synthesis of BAY-9835, a first-in-class orally bioavailable ADAMTS7 inhibitor . The hydrochloride salt form enhances solubility and stability, making it suitable for coupling reactions in drug discovery pipelines .
Properties
IUPAC Name |
5-(aminomethyl)-5-(1-methylimidazol-2-yl)imidazolidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2.2ClH/c1-13-3-2-10-5(13)8(4-9)6(14)11-7(15)12-8;;/h2-3H,4,9H2,1H3,(H2,11,12,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDIUUJVQKREEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(C(=O)NC(=O)N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine with urea under acidic conditions.
Introduction of the Aminomethyl Group: This step involves the reaction of the imidazolidine-2,4-dione with formaldehyde and ammonia, leading to the formation of the aminomethyl group.
Addition of the 1-Methyl-1H-imidazol-2-yl Group: This can be done through a nucleophilic substitution reaction using 1-methyl-1H-imidazole and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain synthesized analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. However, some derivatives have demonstrated limited efficacy against specific strains, indicating a need for further optimization .
Drug Design and Development
The compound's structural features make it a candidate for drug design:
- Bioisosterism : The imidazolidine structure can serve as a bioisosteric replacement for carboxylic acids or amides in drug molecules, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability .
- Targeting Specific Receptors : Its ability to mimic natural substrates allows it to interact with various biological receptors, making it a versatile scaffold for developing new therapeutics.
Case Studies
Several studies have highlighted the potential of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride in therapeutic applications:
- Anticancer Agents : Research has explored its use in synthesizing compounds that target cancer cell proliferation pathways. Some derivatives have shown promising results in inhibiting tumor growth in vitro.
- Antiviral Properties : Preliminary studies suggest that certain analogs may possess antiviral activities, warranting further investigation into their mechanisms of action against viral pathogens.
| Compound Derivative | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Derivative A | S. aureus | Moderate | |
| Derivative B | E. coli | Low | |
| Derivative C | P. aeruginosa | High |
Table 2: Synthesis Conditions
| Synthesis Method | Key Reagents | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Multicomponent | Amine, Acid Chloride | 85 | 3 |
| Amidation | Carboxylic Acid Derivative | 90 | 4 |
| Catalytic Reaction | Triethylamine | 75 | 2 |
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the imidazolidine-2,4-dione family, which includes derivatives with diverse substituents affecting pharmacological and physicochemical properties. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Functional Analogues
- Metronidazole Derivatives (e.g., ):
Hybrid molecules combining imidazole with 1,3,4-thiadiazole cores exhibit antimicrobial and antiparasitic activity . Unlike the target compound, these derivatives lack the imidazolidine-2,4-dione scaffold but share nitroimidazole moieties critical for anaerobic pathogen targeting . - Pyrido[4,3-b]indol-1-one Derivatives (e.g., ):
A tetrahydro-pyridoindole compound with a methylimidazole side chain (Molecular Weight: 357.84 g/mol) shows CNS activity but differs in core structure and solubility profile due to aromatic ring systems .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- The aminomethyl-imidazole substitution in the target compound enhances ADAMTS7 binding affinity compared to simpler imidazolidines, as evidenced in BAY-9835 preclinical studies .
- Halogenated derivatives (e.g., 4-bromophenyl) demonstrate improved membrane permeability but reduced aqueous solubility, limiting their therapeutic utility .
- Chiral analogs like (R)-5-(aminomethyl)imidazolidine-2,4-dione highlight the role of stereochemistry in modulating metabolic stability and target selectivity .
Biological Activity
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride is a compound derived from imidazolidine and has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an imidazolidine core substituted with an aminomethyl group and a methyl-imidazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.13 g/mol |
| CAS Number | Not Available |
| Synonyms | 5-Aminomethyl-5-(1-methyl-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride |
Antitumor Activity
Research indicates that compounds similar to 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine derivatives exhibit significant antitumor properties. For instance, amidino-substituted imidazo[4,5-b]pyridine derivatives have shown selective antiproliferative activity against various cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range (0.4 - 0.7 μM) against colon carcinoma cells .
Case Study:
In a study evaluating the antiproliferative effects of various derivatives on human cancer cell lines, it was found that derivatives with an imidazolinyl moiety had the most pronounced effects against glioblastoma and non-Hodgkin lymphoma cells, with IC50 values ranging from 8.0 to 49.7 μM .
Antibacterial and Antiviral Activity
The antibacterial activity of imidazolidine derivatives has been explored with varying results. While some compounds showed moderate activity against specific Gram-positive bacteria, others were ineffective. The antiviral potential is also notable; certain derivatives have demonstrated efficacy against a broad panel of DNA and RNA viruses .
The mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation: Some derivatives can intercalate into double-stranded DNA (dsDNA), disrupting replication processes.
- Enzyme Inhibition: Compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression and bacterial resistance.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
